molecular formula C17H29NO3S B8319908 4-methoxy-n-Decylsulfamoylbenzene

4-methoxy-n-Decylsulfamoylbenzene

Cat. No. B8319908
M. Wt: 327.5 g/mol
InChI Key: WTONOPPFGKSZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-n-Decylsulfamoylbenzene is a useful research compound. Its molecular formula is C17H29NO3S and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-n-Decylsulfamoylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-n-Decylsulfamoylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H29NO3S

Molecular Weight

327.5 g/mol

IUPAC Name

N-decyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H29NO3S/c1-3-4-5-6-7-8-9-10-15-18-22(19,20)17-13-11-16(21-2)12-14-17/h11-14,18H,3-10,15H2,1-2H3

InChI Key

WTONOPPFGKSZIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 4-methoxybenzenesulfonylchloride (Aldrich; 25 g, 0.12 moles) is added portionwise to a solution of decylamine (Kodak; 19 g, 0.12 moles) in pyridine (75 mL). The heterogeneous reaction mixture is stirred overnight at room temperature and poured into dilute HCl/ice water (1.5 L). After stirring 30 minutes, the light orange solid is isolated by filtration, washed with water and air dried. Recrystallization from ethanol (Norite) affords 26.3 g (66% yield) of the desired product as golden platelets, mp 53°-54.5° C. NMR (CDCl3) d 0.8-0.95 (t, 3H's); 1.1-1.6 (m, 16H's); 2.8-3.0 (t, 2H's); 3.9 (s, 3H's); 6.95-7.0 (d, 2H's); 7.75-7.85 (d, 2H's).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
66%

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